molecular formula C15H14O4 B11855322 4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid CAS No. 6342-90-1

4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid

Cat. No.: B11855322
CAS No.: 6342-90-1
M. Wt: 258.27 g/mol
InChI Key: YZMQJAKSFUZRNH-UHFFFAOYSA-N
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Description

4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid typically involves the reaction of 6-methoxy-2-naphthaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-(6-hydroxynaphthalen-2-yl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(6-methoxynaphthalen-2-yl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes involved in bacterial fatty acid biosynthesis, thereby exhibiting antibacterial activity . The methoxy and carbonyl groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and butanoic acid moiety make it versatile for various synthetic and medicinal applications.

Properties

CAS No.

6342-90-1

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-(6-methoxynaphthalen-2-yl)-4-oxobutanoic acid

InChI

InChI=1S/C15H14O4/c1-19-13-5-4-10-8-12(3-2-11(10)9-13)14(16)6-7-15(17)18/h2-5,8-9H,6-7H2,1H3,(H,17,18)

InChI Key

YZMQJAKSFUZRNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)O

Origin of Product

United States

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